
6-(4-(Tert-butyl)phényl)pyrimidin-4-ol
Vue d'ensemble
Description
6-(4-(Tert-butyl)phenyl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C14H16N2O and its molecular weight is 228.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(4-(Tert-butyl)phenyl)pyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-(Tert-butyl)phenyl)pyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de systèmes bicycliques
6-(4-(Tert-butyl)phényl)pyrimidin-4-ol: est utilisé dans la synthèse de systèmes bicycliques tels que les pyrimido[4,5-d]pyrimidines et les pyrimido[5,4-d]pyrimidines. Ces composés sont importants en raison de leurs applications biologiques et sont largement utilisés dans les domaines médical et pharmaceutique .
Applications anti-inflammatoires
Ce composé a été étudié pour ses effets anti-inflammatoires potentiels. Des études de détermination in vitro et de docking moléculaire suggèrent que les dérivés de ce composé pourraient inhiber la production de médiateurs et de cytokines pro-inflammatoires dans les cellules macrophages .
Complexes organométalliques
Le groupe tert-butylphényle dans la structure de This compound peut être important dans la conception et l'application de complexes organométalliques, qui sont utilisés comme catalyseurs dans la polymérisation des alpha-oléfines .
Catalyse en synthèse organique
Le composé est impliqué dans des processus catalytiques, tels que la méthylation catalysée par le nickel des halogénures d'alkyle non activés et des chlorures d'acide, et dans des réactions de couplage croisé réducteur déflorinatif allylique .
Applications d'auxiliaires chiraux
Des composés tert-butylphényliques apparentés sont utilisés comme auxiliaires chiraux dans la synthèse de composés énantiomériquement purs, qui sont cruciaux pour la création d'amines bioactives et de leurs dérivés .
Bio-ingénierie et chimie appliquée
Les dérivés du composé sont utilisés en bio-ingénierie et dans des applications environnementales, en exploitant les utilisations des polymères naturels et synthétiques dans les domaines biomédicaux .
Analyse Biochimique
Biochemical Properties
6-(4-(Tert-butyl)phenyl)pyrimidin-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with transient receptor potential vanilloid type 1 (TRPV1) channels, acting as an antagonist . This interaction is competitive and reversible, blocking activation by capsaicin and low pH with IC50 values of 65.4 and 26.4 nM, respectively . Additionally, it inhibits heat-induced activation of TRPV1, demonstrating its potential in modulating pain and inflammation pathways .
Cellular Effects
The effects of 6-(4-(Tert-butyl)phenyl)pyrimidin-4-ol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reverse visceral hypersensitivity and somatic inflammatory pain in rodent models . This compound also affects gene expression related to pain and inflammation, thereby altering cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 6-(4-(Tert-butyl)phenyl)pyrimidin-4-ol exerts its effects through specific binding interactions with biomolecules. It acts as a polymodal inhibitor of TRPV1, blocking the activation of the human channel by capsaicin and low pH . The inhibition is competitive and reversible, indicating that the compound binds to the active site of the TRPV1 channel, preventing its activation . This mechanism of action highlights its potential as a therapeutic agent for managing pain and inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(4-(Tert-butyl)phenyl)pyrimidin-4-ol change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its stability under various conditions, ensuring consistent results in in vitro and in vivo experiments . Long-term exposure to this compound has been associated with sustained inhibition of TRPV1 activity, leading to prolonged analgesic effects .
Dosage Effects in Animal Models
The effects of 6-(4-(Tert-butyl)phenyl)pyrimidin-4-ol vary with different dosages in animal models. At lower doses, it effectively inhibits TRPV1 activity without causing significant adverse effects . At higher doses, it may induce mild hyperthermia, although this effect is less pronounced compared to other TRPV1 antagonists . The compound’s analgesic properties are dose-dependent, with higher doses providing more substantial pain relief .
Metabolic Pathways
6-(4-(Tert-butyl)phenyl)pyrimidin-4-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. The compound’s metabolic flux and metabolite levels are influenced by its interactions with these enzymes, affecting its overall efficacy and duration of action . Understanding these metabolic pathways is crucial for optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of 6-(4-(Tert-butyl)phenyl)pyrimidin-4-ol within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence its localization and accumulation within target tissues, affecting its therapeutic efficacy .
Subcellular Localization
The subcellular localization of 6-(4-(Tert-butyl)phenyl)pyrimidin-4-ol plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within these subcellular structures influences its interactions with biomolecules and its overall biological effects .
Propriétés
IUPAC Name |
4-(4-tert-butylphenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-14(2,3)11-6-4-10(5-7-11)12-8-13(17)16-9-15-12/h4-9H,1-3H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWIKRPFENOCNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


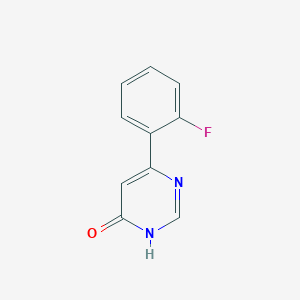
![4-Chloro-2-{[trans-2-hydroxycyclobutyl]amino}phenol](/img/structure/B1493627.png)
![trans-2-[(2,3-dihydro-1H-inden-2-yl)amino]cyclobutan-1-ol](/img/structure/B1493628.png)
![trans-2-[(2-Methoxyethyl)amino]cyclobutan-1-ol](/img/structure/B1493629.png)
![trans-2-[(2-Hydroxyethyl)(methyl)amino]cyclobutan-1-ol](/img/structure/B1493630.png)
![1-{[(2,2-Dimethoxyethyl)(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493631.png)

![1-{[(1-Hydroxybutan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493638.png)
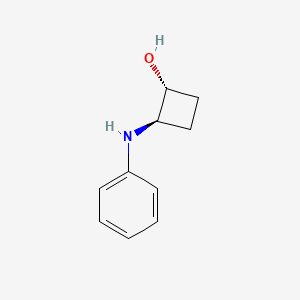
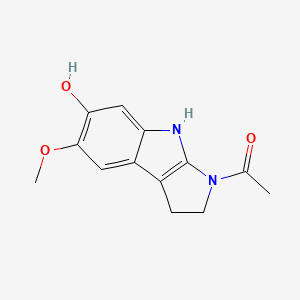
![(2R)-2-[(R)-Carboxy-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]methyl]-5-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylate](/img/structure/B1493642.png)
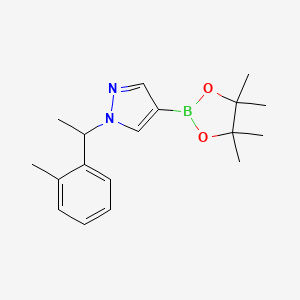
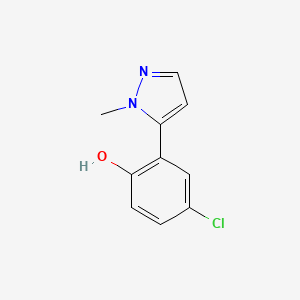
![4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-phenol](/img/structure/B1493647.png)
